Cobaltous potassium sulfate

Description

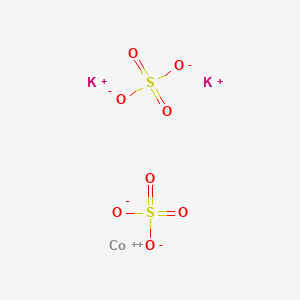

Structure

2D Structure

Properties

IUPAC Name |

dipotassium;cobalt(2+);disulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Co.2K.2H2O4S/c;;;2*1-5(2,3)4/h;;;2*(H2,1,2,3,4)/q+2;2*+1;;/p-4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRCFFPOQRUJEOG-UHFFFAOYSA-J | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[K+].[K+].[Co+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CoK2O8S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13596-22-0 | |

| Record name | Cobaltous potassium sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013596220 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dipotassium disulphatocobaltate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.658 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | COBALTOUS POTASSIUM SULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/964069D9M6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis and Crystal Growth Methodologies for Cobaltous Potassium Sulfate

Aqueous Solution Growth Techniques for Cobaltous Potassium Sulfate (B86663) Crystals

Growth from aqueous solutions is the most prevalent method for producing high-quality single crystals of cobaltous potassium sulfate hexahydrate (K₂Co(SO₄)₂·6H₂O). This is typically achieved by preparing a solution with stoichiometric amounts of cobalt(II) sulfate and potassium sulfate. crystalls.info For instance, to prepare 100 grams of the hexahydrate salt, 60.16 grams of cobalt(II) sulfate hexahydrate and 39.84 grams of potassium sulfate are dissolved in hot water, mixed, and allowed to crystallize. crystalls.info

The slow evaporation solution growth technique (SESGT) is a widely used method for growing this compound and its isomorphous compounds, known as Tutton's salts. rasayanjournal.co.inresearchgate.net This technique involves dissolving the constituent salts, such as cobalt sulfate and potassium sulfate, in a solvent, typically purified water, to create a saturated or slightly supersaturated solution. researchgate.net The solution is then left undisturbed in a constant-temperature environment, allowing the solvent to evaporate slowly. rasayanjournal.co.inresearchgate.net This gradual increase in concentration beyond the saturation point induces the formation of single crystals.

Optically good quality single crystals of mixed Tutton's salts containing cobalt have been successfully grown over periods of around 20 days using this method. rasayanjournal.co.inresearchgate.net The process is straightforward and can yield crystals with high structural perfection and well-defined faces. researchgate.net

Another effective technique for crystallizing this compound from a solution is the temperature reduction method. colab.ws This approach leverages the temperature dependence of the salt's solubility. A saturated solution is prepared at an elevated temperature and then slowly cooled. As the temperature decreases, the solubility of the salt drops, leading to a state of supersaturation that drives crystallization.

The rate of cooling is a critical parameter; a slow and controlled temperature reduction is essential for growing large, high-quality single crystals and preventing spontaneous, uncontrolled nucleation. mdpi.com In some advanced setups, the growth process is initiated by a stepwise reduction of the solution temperature to achieve and maintain a desired level of supersaturation. mdpi.com This method has been successfully used to grow single crystals of K₂Co(SO₄)₂·6H₂O. colab.ws

The quality and characteristics of the final crystals are highly sensitive to the conditions of the growth solution.

pH: The pH of the crystallization solution can significantly influence the transparency and perfection of the resulting crystals. The addition of substances like baking soda (sodium bicarbonate) can be used to adjust the pH. This causes the precipitation of impurities, such as iron salts, which can then be removed by filtration, leading to clearer, sharp-edged crystals. crystalls.infocrystalls.info In industrial processes for related metal sulfates, pH is carefully controlled, often within a range of 1 to 5, to ensure selective crystallization. google.com

Supersaturation: Supersaturation is the primary driving force for crystal growth. It can be achieved by solvent evaporation, cooling the solution, or adding a substance that reduces the solute's solubility. youtube.com The level of supersaturation directly impacts the growth kinetics. nih.govnih.gov While higher supersaturation can increase the growth rate, excessive levels can lead to the formation of structural defects or uncontrolled nucleation, compromising crystal quality. mdpi.comnih.gov Therefore, maintaining a constant and optimal level of supersaturation is key to growing high-perfection crystals. researchgate.net

Solvent Composition: The composition of the solution, particularly the presence of impurities or an excess of one of the constituent salts, can alter the crystal's morphology and appearance. An excess of potassium sulfate, for example, can cause the resulting this compound crystals to be cloudy or opaque. crystalls.infocrystalls.info Conversely, adding small amounts of other Tutton's salts, like zinc-potassium sulfate, can lighten the crystal's color. crystalls.infocrystalls.info

| Parameter | Control Method | Effect on Crystal Growth | Reference |

|---|---|---|---|

| pH | Addition of baking soda | Precipitates impurities (e.g., iron salts), leading to clearer and more transparent crystals. | crystalls.infocrystalls.info |

| Supersaturation | Slow evaporation or controlled temperature reduction | Acts as the driving force for growth. Optimal levels are needed to balance growth rate and crystal perfection. | mdpi.comnih.govnih.gov |

| Solvent Composition | Controlling the ratio of precursor salts; adding other Tutton's salts | An excess of potassium sulfate can make crystals opaque. Addition of other metal sulfates can alter the color. | crystalls.infocrystalls.info |

To further improve crystal quality and growth rates, advanced techniques such as Axial Low-Frequency Vibration Control (AVC) have been applied. mdpi.com This method involves introducing low-frequency mechanical vibrations into the growth system, often by oscillating the growing crystal or a baffle submerged in the melt or solution. rsc.orgrsc.org

The application of AVC to the growth of K₂Co(SO₄)₂·6H₂O crystals via the temperature reduction method has been shown to create controlled mass transfer. colab.wsnih.gov This enhanced mixing reduces temperature fluctuations near the crystal-solution interface and ensures a more uniform distribution of solute. rsc.org The benefits of this technique include an increased growth rate, improved structural perfection of the crystal, and a reduction in the formation of striations or defects. mdpi.comrsc.org

Solid-State Synthesis Approaches Involving Cobalt and Potassium Sulfates

While less common than aqueous methods, solid-state synthesis offers an alternative route for producing cobalt-potassium compounds. This method generally involves the direct reaction of solid precursors at elevated temperatures. For example, layered potassium cobalt oxide has been prepared through a solid-state reaction between potassium superoxide (B77818) (KO₂) and tricobalt tetroxide (Co₃O₄). researchgate.net

In other high-temperature solid-state processes, cobalt sulfate can be a resulting phase. During the synthesis of cobalt-doped molybdenum disulfide, for instance, cobalt segregation into cobalt sulfides and sulfates can occur at high doping concentrations. rsc.org Similarly, CoMoO₄ has been synthesized via a simple solid-phase chemical reaction at ambient temperature using CoSO₄·7H₂O as one of the raw materials. mdpi.com These examples demonstrate that cobalt sulfate can participate in or be a product of solid-state reactions, suggesting the feasibility of directly synthesizing this compound from a mix of solid cobalt and potassium precursors, likely involving a calcination step.

Control and Optimization of Crystal Morphology and Perfection of this compound

The final morphology and structural perfection of this compound crystals are a culmination of the synthesis and growth conditions. The ideal crystal is typically large, with well-defined facets and minimal internal defects.

Key factors for optimizing crystal quality include:

Purity of Reactants: Starting with high-purity cobalt sulfate and potassium sulfate is crucial to prevent the incorporation of unwanted ions into the crystal lattice.

Control of Supersaturation: As established, maintaining a low and stable level of supersaturation is paramount for preventing defect formation and ensuring steady, layer-by-layer growth. mdpi.com

pH Adjustment: Filtering the solution after pH-induced precipitation of impurities is an effective way to enhance the clarity and perfection of the final crystals. crystalls.info

Additives and Impurities: The presence of surfactants can lead to sharper-edged crystals. crystalls.info Conversely, incorporating other divalent cations by adding different Tutton's salts can create mixed crystals with varied colors and habits. rasayanjournal.co.inresearchgate.net

Thermal and Mechanical Stability: A stable temperature and a vibration-free environment are essential, unless controlled vibrations are intentionally introduced as in the AVC technique. colab.wsrsc.org

| Factor | Method of Control | Impact on Crystal | Reference |

|---|---|---|---|

| Purity | Using high-purity precursors | Reduces defects and unwanted inclusions. | rasayanjournal.co.in |

| Growth Rate | Precise control of supersaturation and temperature | Slow, steady growth promotes higher perfection. | mdpi.com |

| Impurities | pH adjustment and filtration; use of additives | Removal of impurities enhances clarity; specific additives (surfactants) can sharpen edges. | crystalls.infocrystalls.info |

| Mass Transfer | Stirring or advanced techniques like AVC | Ensures uniform solute distribution, leading to more homogeneous crystals. | rsc.orgnih.gov |

Structural Elucidation and Crystallographic Investigations of Cobaltous Potassium Sulfate

Powder X-ray Diffraction Analysis of Cobaltous Potassium Sulfate (B86663) Materials

Assessment of Crystalline Perfection and Microstrain in Polycrystalline Cobaltous Potassium Sulfate

The quality of polycrystalline this compound, a member of the Tutton salt family, is critically evaluated through the assessment of its crystalline perfection and the extent of microstrain within the lattice. researchgate.netrasayanjournal.co.in These parameters are fundamental as they significantly influence the material's physical and chemical behaviors. X-ray diffraction (XRD) is the primary non-destructive technique employed for these investigations, where the broadening of diffraction peaks provides a wealth of information regarding the microstructure. researchgate.net

A common and effective method for separating the effects of small crystallite size and lattice strain on peak broadening is the Williamson-Hall (W-H) analysis. scispace.comresearchgate.net This model assumes that the total broadening of the diffraction peak is a linear combination of the broadening due to crystallite size and the broadening due to microstrain. The relationship can be expressed by the equation:

β cos(θ) = (Kλ / D) + (4ε sin(θ))

In this equation, β represents the full width at half maximum (FWHM) of the diffraction peak, θ is the Bragg angle, K is a shape factor (typically ~0.9), λ is the X-ray wavelength, D is the average crystallite size, and ε is the value of the microstrain. mdpi.com By plotting β cos(θ) against 4 sin(θ), the microstrain can be determined from the slope of the resulting line, and the crystallite size can be extrapolated from the y-intercept.

Studies on related Tutton salts and doped double sulfates have successfully utilized this approach. For instance, research on potassium magnesium cobalt sulfate hexahydrate crystals has shown that powder XRD results can indicate crystal stress. researchgate.netrasayanjournal.co.in While specific numerical data for pure polycrystalline this compound is not extensively detailed in readily available literature, the established methodology in analogous compounds provides a clear framework for its analysis. The presence of microstrain is generally attributed to crystal imperfections such as vacancies and dislocations. rsc.org The analysis of these structural characteristics is crucial for understanding the material's properties and for quality control in its synthesis. rsc.orgunesp.br

Electron Microscopy and Elemental Mapping of this compound Microstructures

Scanning Electron Microscopy (SEM) for Surface Morphology and Crystal Habit Analysis

Scanning Electron Microscopy (SEM) is an indispensable tool for examining the surface topography and crystal habit of this compound. This technique provides high-resolution images that reveal intricate details of the crystal's surface, including the form and arrangement of its faces, the presence of growth steps, and any morphological changes or surface defects. researchgate.netrasayanjournal.co.in

This compound, being a Tutton salt, is expected to exhibit a monoclinic crystal structure. researchgate.netrasayanjournal.co.inscience.gov SEM analysis allows for the direct observation of this morphology. For example, in a study of potassium magnesium cobalt sulfate hexahydrate, SEM was employed to investigate the morphological changes on the crystal's exterior. researchgate.netrasayanjournal.co.in Similarly, research on cobalt sulfate hexahydrate has used SEM to characterize the shape of the crystals formed. mdpi.com The resulting images are crucial for understanding how growth conditions, such as temperature, supersaturation, and the presence of impurities, affect the final crystal form.

Energy-Dispersive X-ray Spectroscopy (EDS) for Elemental Composition and Distribution Mapping

Coupled with SEM, Energy-Dispersive X-ray Spectroscopy (EDS) serves as a powerful analytical technique for determining the elemental composition and distribution within this compound microstructures. researchgate.netrasayanjournal.co.in When the electron beam from the SEM interacts with the sample, it generates characteristic X-rays unique to each element present. The EDS detector analyzes these X-rays to identify and quantify the elemental constituents.

For this compound, with the chemical formula K₂Co(SO₄)₂·6H₂O, an EDS analysis is expected to confirm the presence of potassium (K), cobalt (Co), sulfur (S), and oxygen (O). This technique is vital for verifying the incorporation of the correct elements into the crystal lattice and for assessing the purity of the sample. For instance, in mixed crystals like potassium magnesium cobalt sulfate, EDS has been used to verify the introduction of the dopant into the crystalline medium. researchgate.netrasayanjournal.co.in Furthermore, EDS mapping can provide a visual representation of the elemental distribution across the analyzed area, ensuring compositional homogeneity and identifying any potential elemental segregation or impurities.

Neutron Diffraction Studies of this compound and its Deuterated Analogues

Neutron diffraction is a uniquely powerful technique for the detailed structural investigation of hydrated crystals such as this compound. Its primary advantage over X-ray diffraction lies in its ability to accurately locate light atoms, particularly hydrogen. This is because neutrons scatter from the atomic nucleus, and the scattering length of hydrogen (and its isotope, deuterium) is significant, unlike with X-rays where scattering is dependent on electron density.

To further refine the structural details, studies often employ deuterated analogues, in this case, K₂Co(SO₄)₂·6D₂O. The substitution of hydrogen with deuterium (B1214612) alters the neutron scattering properties, which can help in resolving the positions and orientations of the water molecules with greater precision. This allows for a detailed characterization of the hydrogen-bonding geometry.

While specific neutron diffraction studies focused solely on this compound are not prominently cited in the search results, the methodology is well-established through extensive research on other isomorphous Tutton salts. These studies have been fundamental in understanding the relationship between the crystal structure and the physical properties, such as magnetic behavior, of this important class of double salts. The precise knowledge of atomic positions and bonding arrangements obtained from neutron diffraction is essential for a complete understanding of the material's properties.

Spectroscopic Characterization and Electronic Structure of Cobaltous Potassium Sulfate

Electronic Absorption and UV-Visible Spectroscopy of Cobaltous Potassium Sulfate (B86663) Systems

The electronic absorption spectrum of cobaltous potassium sulfate in aqueous solution is characteristic of the hexaaquacobalt(II) ion, [Co(H₂O)₆]²⁺, which exhibits an octahedral coordination geometry. The color of the complex, typically pink or red, arises from electronic transitions between d-orbitals of the Co(II) ion that have been split by the ligand field of the surrounding water molecules. docbrown.infolibretexts.org

The UV-Visible spectrum of the [Co(H₂O)₆]²⁺ ion typically shows a main absorption band in the visible region around 540 nm. docbrown.info More detailed analyses identify peaks near 450 nm and 530 nm, which are attributed to specific d-d transitions. bohrium.com

Ligand Field Analysis of Cobalt(II) Electronic Transitions

The electronic transitions observed in the [Co(H₂O)₆]²⁺ complex can be explained using ligand field theory. For a high-spin Co(II) ion (a d⁷ configuration) in an octahedral field, the ground electronic state is ⁴T₁g(F). Three spin-allowed transitions are expected from this ground state to higher energy quartet states. scispace.comresearchgate.net

These transitions are:

⁴T₁g(F) → ⁴T₂g(F) (ν₁): This is the lowest energy transition.

⁴T₁g(F) → ⁴A₂g(F) (ν₂): This transition is often weak as it corresponds to a two-electron excitation.

⁴T₁g(F) → ⁴T₁g(P) (ν₃): This is a high-energy transition.

The absorption band observed around 530-540 nm in the visible spectrum is typically assigned to the ⁴T₁g(F) → ⁴T₁g(P) transition. docbrown.infobohrium.com Another absorption, often seen as a shoulder or a separate peak around 450-475 nm, is assigned to the ⁴T₁g(F) → ⁴A₂g(F) transition. docbrown.infobohrium.com By assigning these bands, it is possible to calculate important ligand field parameters such as the crystal field splitting parameter (Dq) and the Racah interelectronic repulsion parameter (B). nih.gov

Table 1: Electronic Transitions for the [Co(H₂O)₆]²⁺ Ion

| Transition | Wavelength (nm) | Wavenumber (cm⁻¹) | Assignment |

|---|---|---|---|

| ν₁ | ~1200 | ~8,300 | ⁴T₁g(F) → ⁴T₂g(F) |

| ν₂ | ~530 | ~18,800 | ⁴T₁g(F) → ⁴A₂g(F) |

Note: The exact positions of the absorption maxima can vary slightly depending on the specific experimental conditions.

Investigation of Pleochroism and Anisotropic Optical Absorption Properties

Crystals of this compound hexahydrate exhibit pleochroism, which is the phenomenon where a substance appears to be different colors when observed at different angles, especially with polarized light. researchgate.netosti.gov This anisotropic optical absorption is a direct consequence of the specific orientation of the [Co(H₂O)₆]²⁺ complexes within the monoclinic crystal lattice. researchgate.netbitp.kiev.ua

Studies on single crystals of K₂Co(SO₄)₂·6H₂O have shown that the transmission spectra are dependent on the crystallographic orientation. researchgate.net When light is propagated perpendicular to different crystal planes, such as the (001) and (011) planes, the intensities of the absorption bands associated with the Co²⁺ ion change significantly. researchgate.net

The complex absorption profile in the visible range can be deconvoluted into several Gaussian bands. The bands responsible for the pleochroism are those that manifest with varying intensity at different crystal orientations. For instance, in K₂Co(SO₄)₂·6H₂O, specific absorption bands appear with strong intensity when light is propagated perpendicular to the (001) plane, while others are more prominent in the (011) orientation. researchgate.net This confirms a direct relationship between the structural arrangement of the absorbing centers and the optical properties of the crystal. researchgate.netosti.gov

Table 2: Pleochroic Absorption Bands in K₂Co(SO₄)₂·6H₂O Crystal

| Orientation | Peak Position (cm⁻¹) |

|---|---|

| (001) | 19127, 20376, 21515 |

Data sourced from the deconvolution of transmission spectra. researchgate.net

Spectrophotometric Quantification of Cobalt(II) in Solution

The concentration of cobalt(II) in an aqueous solution, such as one prepared by dissolving this compound, can be determined accurately using UV-Visible spectrophotometry. This method typically involves the addition of a chromogenic reagent that forms a stable, intensely colored complex with the Co(II) ions. nih.govtandfonline.comasianpubs.org

The choice of reagent is crucial for achieving high sensitivity and selectivity. By measuring the absorbance of the resulting colored solution at its wavelength of maximum absorption (λ_max), and applying the Beer-Lambert Law, the concentration of cobalt can be calculated. rsc.orgnih.gov The method's performance is characterized by parameters such as the molar absorptivity (ε), which is a measure of how strongly the complex absorbs light at a given wavelength, and the linear range over which the law is obeyed. nih.govasianpubs.org

Table 3: Examples of Chromogenic Systems for Spectrophotometric Quantification of Co(II)

| Chromogenic Reagent | Medium | λ_max (nm) | Molar Absorptivity (L·mol⁻¹·cm⁻¹) |

|---|---|---|---|

| 2-[di-(2-pyridyl)-methylidenehydrazino]quinoline | pH 2-12 | 510 | 3.65 x 10⁴ |

| 4,4′-Diazobenzenediazoaminoazobenzene | Micellar (Triton X-100) | - | 1.72 x 10⁵ |

| 4-Salicylideneamino-3-mercapto-6-methyl-1,2,4-triazine(4H)-5-one | pH 4 | 400 | 4.61 x 10² |

Vibrational Spectroscopy of this compound

Vibrational spectroscopy, including both Fourier Transform Infrared (FT-IR) and Raman techniques, provides detailed information about the functional groups and molecular structure of this compound. As a Tutton salt, its vibrational spectrum is characterized by the modes of the sulfate anion (SO₄²⁻), the hexaaquacobalt(II) cation ([Co(H₂O)₆]²⁺), and the crystal lattice water molecules. researchgate.netscielo.brnih.gov

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification (e.g., Sulfate, Water)

The FT-IR spectrum of K₂Co(SO₄)₂·6H₂O displays characteristic absorption bands corresponding to the vibrational modes of the sulfate ions and water molecules.

Sulfate (SO₄²⁻) Vibrations: A free sulfate ion has tetrahedral (T_d) symmetry, resulting in four fundamental vibrational modes. In the crystal, the site symmetry is lower, which can cause the splitting of degenerate modes and the appearance of otherwise IR-inactive modes. The most intense bands are due to the asymmetric stretching (ν₃) and bending (ν₄) modes. researchgate.netgeoscienceworld.org

Water (H₂O) Vibrations: The presence of water of hydration is clearly indicated by a broad absorption band in the 3200–3600 cm⁻¹ region, which corresponds to the O-H stretching vibrations. researchgate.netrasayanjournal.co.in The H-O-H bending mode appears around 1640-1680 cm⁻¹. researchgate.net Librational modes of the coordinated water molecules in the [Co(H₂O)₆]²⁺ complex can be observed at lower frequencies (e.g., 400-850 cm⁻¹). iaea.org

Table 4: Characteristic FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Assignment | Functional Group |

|---|---|---|

| ~3380 (broad) | ν(O-H) stretching | H₂O |

| ~1650 | δ(H-O-H) bending | H₂O |

| ~1145 | ν₃ (asymmetric stretch) | SO₄²⁻ |

| ~983 | ν₁ (symmetric stretch) | SO₄²⁻ |

| ~628 | ν₄ (bending) | SO₄²⁻ |

Raman Spectroscopy for Vibrational Mode Analysis (e.g., SO₄²⁻ and Hydration Sphere)

Raman spectroscopy is an excellent complementary technique for analyzing the vibrational structure of Tutton's salts. researchgate.netscielo.br According to group theory for the monoclinic P2₁/c space group typical of Tutton's salts, a total of 114 Raman-active modes are predicted. scielo.brnih.gov

Sulfate (SO₄²⁻) Vibrations: The most intense peak in the Raman spectrum is typically the symmetric stretching mode (ν₁) of the sulfate ion, which appears as a sharp band around 985 cm⁻¹. The other sulfate modes (ν₂, ν₃, ν₄) are also observed, often as multiple components due to the crystal field splitting. scielo.brresearchgate.net

Hydration Sphere Vibrations: The spectrum also contains bands related to the [Co(H₂O)₆]²⁺ octahedron. These include the Co-O stretching modes, which appear in the low-wavenumber region (typically below 400 cm⁻¹). researchgate.netscielo.br The vibrational modes of the water molecules, including stretching and bending, are also present. researchgate.net

Table 5: Key Raman Shifts for this compound

| Raman Shift (cm⁻¹) | Assignment | Vibrating Unit |

|---|---|---|

| 3000-3500 | ν(O-H) stretching | H₂O |

| ~1650 | δ(H-O-H) bending | H₂O |

| ~985 | ν₁ (symmetric stretch) | SO₄²⁻ |

| 1100-1150 | ν₃ (asymmetric stretch) | SO₄²⁻ |

| ~615-630 | ν₄ (bending) | SO₄²⁻ |

| ~450 | ν₂ (bending) | SO₄²⁻ |

Electron Spin Resonance (ESR) Spectroscopy for Paramagnetic Cobalt(II) Sites

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a powerful technique for studying materials with unpaired electrons, such as the Co(II) ion in this compound. wikipedia.orgbyjus.com The Co(II) ion has an electron configuration of [Ar] 3d⁷, which results in unpaired electrons, making it ESR active. youtube.com

ESR spectroscopy provides detailed information about the local environment of the paramagnetic center. In the solid state, the ESR spectrum of a Co(II) compound is sensitive to the symmetry of the crystal field around the cobalt ion. For instance, in Tutton salts, which have the general formula M'₂M''(SO₄)₂·6H₂O (where M' is a monovalent cation like K⁺ and M'' is a divalent metal ion like Co²⁺), the Co(II) ion is typically in an octahedral coordination environment, surrounded by six water molecules. rasayanjournal.co.in The interaction of the unpaired electron spins with the magnetic field allows for the determination of the g-factor, which is a characteristic property of the paramagnetic species and its environment. wikipedia.org

In studies of similar sulfate-containing materials, such as cobalt-doped potassium magnesium sulfate hexahydrate, the Co(II) ion substitutes the Mg(II) ion and occupies an octahedral site. rasayanjournal.co.in The ESR spectra of such systems can reveal the presence of multiple, magnetically inequivalent sites for the cobalt ion within the crystal lattice. researchgate.net Furthermore, the analysis of the ESR spectral parameters, including the g-tensor and hyperfine coupling constants, can provide insights into the nature of the chemical bonding between the Co(II) ion and its ligands. researchgate.netdu.ac.in For example, in situ EPR characterization of cobalt oxide films has been used to identify different oxidation states of cobalt, such as Co(II) and Co(IV), under varying electrochemical potentials. mdpi.com

X-ray Photoelectron Spectroscopy (XPS) for Cobalt Oxidation States and Chemical Environments

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and chemical states of the constituent elements in a material. bris.ac.ukcardiff.ac.uk It works by irradiating a sample with X-rays and analyzing the kinetic energy of the emitted photoelectrons. princeton.edu

For this compound, XPS can be used to confirm the +2 oxidation state of cobalt. The binding energy of the Co 2p core level electrons is characteristic of the oxidation state. In a study of a cobalt(II) porphyrin complex, the paramagnetic nature of the Co(II) species was confirmed using various spectroscopic techniques, including XPS. scirp.org

Furthermore, XPS can provide information about the chemical environment of the sulfate ions. The S 2p and O 1s core level spectra can be analyzed to understand the bonding within the sulfate group and its interaction with the cobalt and potassium ions. researchgate.net While valence band XPS can distinguish between sulfate and bisulfate ions, the core level spectra are often not sufficient for this distinction. researchgate.net Advanced XPS techniques can offer more detailed information about the electronic structure and bonding in the material. cardiff.ac.uk

The following table summarizes the expected XPS binding energies for the core levels in this compound, based on typical values for similar compounds.

| Element | Core Level | Expected Binding Energy (eV) |

| Cobalt (Co) | 2p₃/₂ | ~781-783 |

| Cobalt (Co) | 2p₁/₂ | ~796-798 |

| Potassium (K) | 2p₃/₂ | ~292-294 |

| Potassium (K) | 2p₁/₂ | ~295-297 |

| Sulfur (S) | 2p | ~168-170 |

| Oxygen (O) | 1s | ~531-533 |

Note: These are approximate values and can vary depending on the specific chemical environment and instrument calibration.

Other Advanced Spectroscopic Techniques (e.g., Visible Spectroscopy for Cobalt(II) in Vanthoffite Ceramics)

Visible spectroscopy is another valuable tool for characterizing cobalt(II) compounds. The color of cobalt(II) complexes arises from electronic transitions between d-orbitals that are split by the ligand field. The pink or red color of many hydrated cobalt(II) salts, including presumably this compound, is due to the hexaaquacobalt(II) ion, [Co(H₂O)₆]²⁺, which has a characteristic absorption maximum in the visible region. docbrown.info

In a study on cobalt-doped vanthoffite ceramics (Na₆Mg₁₋ₓCoₓ(SO₄)₄), visible spectroscopy was used to confirm the presence and quantify the amount of Co²⁺ substituting for Mg²⁺ in the host lattice. researchgate.netresearchgate.net The absorption spectra of the Co(H₂O)₆]²⁺ complex were analyzed, and Beer-Lambert's law was applied to determine the molar concentration of cobalt. researchgate.net The results of such studies demonstrate how visible spectroscopy can be used to probe the coordination environment and concentration of cobalt(II) in complex sulfate-based materials. researchgate.netorcid.org

The following table presents data from a study on cobalt-doped vanthoffite ceramics, illustrating the use of visible spectroscopy.

| Sample | Cobalt Content (x) | Absorption Maximum (λ_max) (nm) |

| NMCoS₀ | 0.0 | - |

| NMCoS₁.₅ | 0.015 | ~520 |

| NMCoS₃ | 0.03 | ~520 |

| NMCoS₄.₅ | 0.045 | ~520 |

| NMCoS₆ | 0.06 | ~520 |

Data adapted from spectroscopic investigations on vanthoffite ceramics. researchgate.netresearchgate.net

Coordination Chemistry and Solution Equilibria of Cobaltous Potassium Sulfate

Hydration and Dehydration Phenomena in Cobaltous Potassium Sulfate (B86663) Systems

The hydration of cobaltous potassium sulfate involves the coordination of water molecules to the cobalt(II) ion, forming a hexaaquacobalt(II) complex, [Co(H₂O)₆]²⁺. This complex is responsible for the characteristic pink or reddish color of many hydrated cobalt(II) salts. vdoc.pub The crystal structure of this compound hexahydrate consists of these [Co(H₂O)₆]²⁺ octahedra, potassium ions, and sulfate ions, all held together in a crystalline lattice.

Dehydration of this compound can be achieved by heating. The removal of water molecules from the coordination sphere of the cobalt(II) ion leads to changes in its coordination environment and, consequently, its color. The anhydrous form, cobalt(II) sulfate, is blue. This color change is a classic example of the effect of ligand field strength on the electronic transitions of the central metal ion. Water is a stronger field ligand than the sulfate ion, resulting in a larger energy gap between the d-orbitals of the cobalt(II) ion and the absorption of light at the red end of the spectrum (appearing pink). When water is removed, the weaker field sulfate ions coordinate to the cobalt(II) ion, leading to a smaller d-orbital splitting and absorption of light at the yellow-orange end of the spectrum (appearing blue). The process is reversible, and the anhydrous salt will readily absorb moisture from the air to reform the hydrated pink complex. vdoc.pub

Formation and Characterization of Cobalt-Sulfate Complexes in Solution

In aqueous solutions, the speciation of cobalt(II) is a complex interplay of various equilibria. The primary species is the hexaaquacobalt(II) ion, [Co(H₂O)₆]²⁺. However, in the presence of sulfate ions, the formation of cobalt-sulfate complexes can occur.

The coordination of sulfate ions to the cobalt(II) center can lead to the formation of various sulfato complexes. In aqueous solutions, the predominant geometry for Co(II) is octahedral. mssambad.org The [Co(H₂O)₆]²⁺ ion is an example of such a species. researchgate.net Upon addition of sulfate, one or more water molecules can be replaced by sulfate ions, which can act as monodentate or bidentate ligands. This can lead to the formation of species such as [Co(H₂O)₅(SO₄)] and [Co(H₂O)₄(SO₄)₂]²⁻. These complexes generally retain the octahedral geometry.

While octahedral coordination is most common for cobalt(II), other coordination numbers and geometries are possible under specific conditions. Dodecahedral geometry, an eight-coordinate structure, is less common for first-row transition metals but can occur with small, bidentate ligands. While there is no direct evidence from the search results for dodecahedral cobalt(II) sulfato species in simple aqueous solutions, the possibility of such species in highly concentrated solutions or non-aqueous media cannot be entirely ruled out. The coordination environment of cobalt(II) is flexible and can be influenced by factors such as the nature of the solvent, the concentration of ligands, and temperature. wikipedia.org

Equilibrium studies in aqueous solutions of cobalt(II) sulfate have shown that the formation of outer-sphere and inner-sphere complexes occurs. Outer-sphere complexes involve electrostatic interactions between the hydrated cobalt(II) ion and the sulfate ion, without direct coordination. Inner-sphere complexes, as mentioned earlier, involve the displacement of coordinated water molecules by sulfate ions.

In molten salt media, the coordination environment of cobalt(II) is significantly different. The absence of water as a solvent allows for the direct coordination of sulfate ions from the molten salt mixture. Spectroscopic studies in molten sulfate salts have indicated the presence of tetrahedral cobalt(II) species, such as [Co(SO₄)₂]²⁻. The change from octahedral to tetrahedral coordination is often accompanied by a distinct color change from pink to deep blue. This thermochromism is a well-known characteristic of cobalt(II) salts in various media. researchgate.net

Temperature and concentration play a crucial role in the speciation of cobalt(II) in sulfate solutions. An increase in temperature generally favors the formation of inner-sphere complexes and can also promote a change in coordination geometry from octahedral to tetrahedral. researchgate.net This is because the dehydration process is endothermic, and the formation of tetrahedral complexes is often entropically favored.

Increasing the concentration of sulfate ions in the solution will, according to Le Chatelier's principle, shift the equilibrium towards the formation of cobalt-sulfate complexes. At very high sulfate concentrations, species with a higher number of coordinated sulfate ions will become more prevalent. The interplay between temperature and concentration can lead to a complex distribution of cobalt(II) species in solution, each with its own characteristic spectroscopic signature. researchgate.netjournalssystem.com

Interactions of Cobalt(II) with Other Ligands in the Presence of Potassium Sulfate (e.g., EDTA)

The presence of other ligands can significantly influence the coordination chemistry of cobalt(II) in a potassium sulfate solution. Ethylenediaminetetraacetic acid (EDTA) is a powerful hexadentate chelating agent that forms very stable complexes with many metal ions, including cobalt(II). wikipedia.org

In a solution containing cobalt(II), potassium sulfate, and EDTA, the EDTA will compete with water and sulfate ions to coordinate with the cobalt(II) center. Given the very high formation constant of the Co(II)-EDTA complex, it is expected that the predominant species in solution will be [Co(EDTA)]²⁻, provided that the concentration of EDTA is sufficient. semanticscholar.orgresearchgate.net The formation of the [Co(EDTA)]²⁻ complex is generally independent of the presence of potassium and sulfate ions, which would act as spectator ions in this context. The stability of the Co(II)-EDTA complex is so high that EDTA can be used to dissolve insoluble cobalt salts. wikipedia.org

The interaction can be represented by the following equilibrium: [Co(H₂O)₆]²⁺ + EDTA⁴⁻ ⇌ [Co(EDTA)]²⁻ + 6H₂O

The position of this equilibrium lies far to the right.

Solubility Isotherms and Phase Equilibria in Ternary Systems (e.g., K₂SO₄–CoSO₄–H₂O)

The study of solubility isotherms and phase equilibria in the ternary system K₂SO₄–CoSO₄–H₂O is essential for understanding the conditions under which this compound can be crystallized from aqueous solutions. A phase diagram for this system at a constant temperature would show the regions of stability for different solid phases in equilibrium with the saturated solution.

The phase diagram typically consists of solubility curves for the individual salts (K₂SO₄ and CoSO₄·nH₂O) and the double salt (K₂SO₄·CoSO₄·6H₂O). researchgate.netresearchgate.net Each curve represents the compositions of saturated solutions in equilibrium with a specific solid phase. The point where two solubility curves intersect is an invariant point, where the solution is saturated with respect to two solid phases. The region in the diagram where the solution is in equilibrium with the double salt defines the conditions for its crystallization.

A representative, though not to scale, phase diagram for the K₂SO₄–CoSO₄–H₂O system would feature:

A solubility curve for potassium sulfate.

A solubility curve for a hydrate (B1144303) of cobalt sulfate (e.g., CoSO₄·7H₂O).

A solubility curve for the double salt, this compound hexahydrate.

Two invariant points, representing solutions in equilibrium with K₂SO₄ and K₂SO₄·CoSO₄·6H₂O, and with CoSO₄·nH₂O and K₂SO₄·CoSO₄·6H₂O, respectively.

The exact shape and position of these curves and points are dependent on temperature. By controlling the composition of the solution and the temperature, it is possible to selectively crystallize either the single salts or the double salt. mdpi.comimist.mafrontiersin.org

Below is a hypothetical data table illustrating the type of data that would be generated from a solubility isotherm study at a specific temperature.

| Composition of Liquid Phase (wt%) | Equilibrium Solid Phase | |

|---|---|---|

| K₂SO₄ | CoSO₄ | |

| 10.8 | 0.0 | K₂SO₄ |

| 8.5 | 5.2 | K₂SO₄ |

| 6.3 | 12.1 | K₂SO₄ + K₂SO₄·CoSO₄·6H₂O |

| 4.1 | 15.8 | K₂SO₄·CoSO₄·6H₂O |

| 2.5 | 20.3 | K₂SO₄·CoSO₄·6H₂O |

| 1.9 | 25.6 | CoSO₄·7H₂O + K₂SO₄·CoSO₄·6H₂O |

| 0.0 | 28.9 | CoSO₄·7H₂O |

Thermal Behavior and Decomposition Pathways of Cobaltous Potassium Sulfate

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) of Cobaltous Potassium Sulfate (B86663)

Tutton's salts, with the general formula M'₂M''(SO₄)₂·6H₂O, are known to be among the most recognized isomorphous compounds. rasayanjournal.co.in The thermal behavior of cobaltous potassium sulfate is characterized by a series of mass losses corresponding to the sequential removal of its six water molecules of hydration, followed by the decomposition of the anhydrous salt at higher temperatures. While specific data for pure this compound is limited, studies on isostructural Tutton's salts, such as potassium magnesium cobalt sulfate hexahydrate (K₂Mg₀.₂₆Co₀.₇₄(SO₄)₂·6H₂O), provide valuable insights into its thermal decomposition profile. rasayanjournal.co.inscholarsresearchlibrary.com

The dehydration of this compound hexahydrate typically occurs in distinct steps upon heating. scholarsresearchlibrary.com TGA and DTA studies on the isomorphous salt K₂Mg₀.₂₆Co₀.₇₄(SO₄)₂·6H₂O reveal that the crystal remains stable up to approximately 90°C. rasayanjournal.co.in The initial stage of decomposition, occurring between 90°C and 175°C, involves the removal of four water molecules. rasayanjournal.co.in A subsequent step leads to the loss of the remaining two water molecules at a higher temperature. rasayanjournal.co.in This multi-step dehydration is a common feature among Tutton's salts. scholarsresearchlibrary.comresearchgate.net For instance, the dehydration of K₂Cu(SO₄)₂·6H₂O also proceeds in two steps, with the loss of four water molecules followed by the final two. researchgate.net

The process begins with the loss of the water molecules coordinated to the cobalt ion, leading to the formation of lower hydrates and eventually the anhydrous salt. The temperatures at which these dehydration steps occur are indicative of the binding energies of the water molecules within the crystal lattice. The entire dehydration process for these types of salts is generally complete by around 200°C. scholarsresearchlibrary.com

Interactive Data Table: Dehydration Steps of a Related Tutton Salt (K₂Mg₀.₂₆Co₀.₇₄(SO₄)₂·6H₂O)

| Temperature Range (°C) | Number of Water Molecules Lost | Observed Mass Loss (%) | Theoretical Mass Loss (%) | DTA Peak(s) (°C) |

| 90-175 | 4 | 18.2 | 18.0 | ~90 (endothermic), ~175 (endothermic) |

| >175 | 2 | 8.3 | 8.0 | - |

Note: Data is based on studies of K₂Mg₀.₂₆Co₀.₇₄(SO₄)₂·6H₂O, which is isostructural with this compound. rasayanjournal.co.in

Following the complete dehydration to form anhydrous this compound, K₂Co(SO₄)₂, further heating leads to its decomposition. The anhydrous salt remains stable over a considerable temperature range before breaking down at higher temperatures. akjournals.com The decomposition of the anhydrous sulfate is a complex process that can involve the formation of various intermediate products. For instance, in related systems, the decomposition of sulfate groups can lead to the evolution of sulfur dioxide (SO₂) and sulfur trioxide (SO₃) gases. beilstein-journals.org

High-temperature X-ray diffraction (XRD) studies on related Tutton's salts after dehydration (above 200°C) show the formation of new crystalline phases. scholarsresearchlibrary.com For example, the decomposition of K₂Cu(SO₄)₂·6H₂O above its dehydration temperatures leads to the formation of different phases that can be identified by XRD at elevated temperatures. scholarsresearchlibrary.com In some cases, the final decomposition products at very high temperatures can be a mixture of metal oxides and potassium sulfate. osti.gov The exact nature of the intermediates and final products depends on the temperature and the atmospheric conditions during the thermal analysis. osti.gov

In-situ Phase Transition Studies during Heating of this compound

In-situ high-temperature X-ray diffraction (XRD) is a powerful technique to study the structural changes that occur during the heating of this compound. As the material is heated, the loss of water molecules leads to changes in the crystal structure. These phase transitions can be monitored in real-time.

For Tutton's salts, the initial hexahydrate phase crystallizes in a monoclinic system. scholarsresearchlibrary.com Upon heating and dehydration, the crystal structure transforms. Studies on related compounds show that after the removal of all water molecules around 200°C, a new set of diffraction peaks appears, indicating the formation of the anhydrous phase. scholarsresearchlibrary.com Further heating can lead to additional phase transformations. For example, pure potassium sulfate undergoes a phase transition from an orthorhombic to a hexagonal structure at approximately 581.3°C. arxiv.org It is plausible that the anhydrous K₂Co(SO₄)₂ would exhibit its own characteristic phase transitions at elevated temperatures before decomposition. These transitions are often reversible upon cooling, although hysteresis may be observed. arxiv.org

Mechanistic Elucidation of Thermal Decomposition Processes (e.g., Topotactic Dehydration)

In the case of layered structures like gypsum (CaSO₄·2H₂O), the dehydration mechanism has been shown to be topotactic, where the structural integrity is largely maintained during the transition to the hemihydrate and anhydrite forms. researchgate.netquicktakes.io This process is often controlled by the diffusion of water molecules through the layers of the solid product. researchgate.net

For this compound, which has a more complex three-dimensional structure, the dehydration process may also exhibit topotactic characteristics. The removal of water molecules from the [Co(H₂O)₆]²⁺ octahedra would lead to a rearrangement of the remaining sulfate and potassium ions to form the new, less hydrated or anhydrous, crystal structure. The specific crystallographic relationships between the hydrated and dehydrated phases would require detailed single-crystal X-ray diffraction studies at various temperatures. This type of transformation is influenced by factors such as heating rate and water vapor pressure. quicktakes.io

Theoretical and Computational Studies on Cobaltous Potassium Sulfate

Density Functional Theory (DFT) Calculations for Cobaltous Potassium Sulfate (B86663)

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the properties of materials at the atomic level. mdpi.comroyalsocietypublishing.org In the context of cobaltous potassium sulfate (CoK₂ (SO₄)₂), DFT calculations provide valuable insights into its structural, electronic, and chemical properties. mdpi.comroyalsocietypublishing.org DFT is grounded in the Hohenberg-Kohn theorems, which state that the ground-state energy of a system is a unique functional of its electron density. mdpi.com This allows for the calculation of various material properties by solving the Kohn-Sham equations. royalsocietypublishing.org

Structural Optimization and Prediction of Electronic Properties

DFT calculations enable the precise determination of the crystal structure of this compound by optimizing the atomic positions to find the minimum energy configuration. These calculations can reproduce experimentally observed structures with high accuracy. nih.gov For instance, studies on related complex materials like potassium magnesium cobalt sulfate hexahydrate (K₂Mg₀.₂₆Co₀.₇₄(SO₄)₂·6H₂O) have shown that the compound crystallizes in a monoclinic space group, and DFT can elucidate the bond lengths and angles within the structure. rasayanjournal.co.in In this mixed crystal, the cobalt atom is in an octahedral coordination environment with water molecules, with Co-O bond distances ranging from 2.0343 to 2.1204 Å. rasayanjournal.co.in

Furthermore, DFT is employed to predict the electronic properties, such as the band structure and density of states (DOS). These calculations help in understanding the nature of electronic conductivity and the optical properties of the material. For example, in the study of cobalt-substituted MoS₂ nanoclusters, DFT calculations revealed how cobalt doping alters the electronic structure and bond lengths. researchgate.net

Analysis of Chemical Bonding within the Sulfate Anion and Cobalt Coordination Sphere

DFT provides a detailed picture of the chemical bonding within the compound. The nature of the S-O bonds in the sulfate anion has been a subject of interest. DFT studies on K₂SO₄ have shown that the S-O interactions are highly polarized covalent bonds, challenging the traditional hypervalent description of the sulfur atom. acs.org

The coordination sphere of the cobalt ion is crucial for its chemical behavior. In this compound, the cobalt ion is typically coordinated by sulfate groups and, in hydrated forms, by water molecules. rasayanjournal.co.inrsc.org DFT calculations can determine the geometry of this coordination sphere and the nature of the Co-O bonds. For example, in a study of cobalt(II) complexes, the Co(II) ion was found to be six-coordinated, forming a slightly distorted octahedral geometry. nih.gov The analysis of the electron density distribution can reveal the extent of covalent and ionic character in these bonds.

Computational Elucidation of Reaction Mechanisms (e.g., Catalysis, Decomposition)

DFT is a valuable tool for studying the mechanisms of chemical reactions involving this compound, such as its decomposition or catalytic activity. For instance, DFT calculations have been used to investigate the thermal decomposition of cobalt sulfate (CoSO₄), a related compound. aimehq.org The reaction CoSO₄(c) → CoO(c) + SO₃(g) has been studied to determine the standard free energy change. aimehq.org

In the field of catalysis, cobalt compounds are known to be effective catalysts for various reactions. nih.govresearchgate.net DFT can be used to model the interaction of reactants with the catalyst surface, identify active sites, and calculate activation energy barriers for different reaction pathways. acs.orgfrontiersin.org For example, in the activation of peroxymonosulfate (B1194676) (PMS) by cobalt-containing catalysts, DFT calculations have shown that the adsorption of PMS on the cobalt site is a key step, leading to the elongation and activation of the O-O bond. acs.org These computational studies provide a molecular-level understanding of the catalytic cycle. acs.orgacs.orgrsc.org

Quantum Mechanical Modeling of this compound Interactions with Surfaces (e.g., PM6 method)

Quantum mechanical (QM) modeling provides a means to study the interaction of this compound with various surfaces, which is relevant for applications in catalysis and materials science. While high-level ab initio methods can be computationally expensive, semi-empirical methods like PM6 (Parameterization Method 6) offer a balance between accuracy and computational cost. nih.gov These methods are part of the Neglect of Diatomic Differential Overlap (NDDO) family of approximations. nih.gov

The interaction of potassium, a component of this compound, with cobalt surfaces has been studied using DFT. These studies show that potassium adsorption is strongest on stepped facets of the cobalt surface. rsc.org Such information is crucial for understanding how this compound might interact with and modify the properties of cobalt-based catalysts.

QM/MM (Quantum Mechanics/Molecular Mechanics) methods represent another approach where the chemically active region (e.g., the this compound molecule and its immediate surroundings on a surface) is treated with a QM method, while the rest of the system is described by a classical force field. nih.gov This allows for the study of large systems while maintaining a quantum mechanical description of the most critical parts.

Thermodynamic Calculations and Phase Diagram Construction (e.g., Pourbaix Diagrams for Cobalt in Sulfate Media)

Thermodynamic calculations are essential for understanding the stability and phase behavior of this compound under different conditions. This includes the construction of phase diagrams, which graphically represent the stable phases of a system as a function of variables like temperature, pressure, and composition.

The CALPHAD (Calculation of Phase Diagrams) method is a powerful tool for calculating phase diagrams of multicomponent systems. researchgate.netvtt.fi For the LiCl + KCl + Li₂SO₄ + K₂SO₄ + H₂O system, for example, the phase diagram was determined, identifying the crystallization zones of different salts, including potassium sulfate and the double salt lithium potassium sulfate. colab.ws Thermodynamic models, such as the Pitzer ion interaction approach, can be used to calculate the properties of aqueous solutions and phase equilibria. researchgate.net

Pourbaix diagrams (potential-pH diagrams) are particularly useful in electrochemistry and corrosion science. They map out the stable phases of an element in an aqueous electrochemical system. For cobalt in sulfate media, Pourbaix diagrams show the conditions under which cobalt is stable as a solid metal, passivates by forming an oxide or hydroxide (B78521) layer, or corrodes by dissolving into the solution as ions. researchgate.netresearchgate.netscribd.com These diagrams are constructed based on thermodynamic data and the Nernst equation. They reveal that in acidic solutions, cobalt is generally soluble, while in alkaline conditions, it can form solid hydroxides. researchgate.netresearchgate.net The presence of sulfate ions can influence the specific regions of stability. osti.gov

Machine Learning Approaches in Electrochemical Research of Cobalt-Containing Systems

Machine learning (ML) is increasingly being applied in materials science and electrochemistry to accelerate the discovery and optimization of new materials and processes. acs.org In the context of cobalt-containing systems, ML can be used to predict material properties, guide experimental synthesis, and analyze complex electrochemical data. nih.govnih.govacs.org

ML models can be trained on large datasets of experimental or computational data to learn the complex relationships between the composition, structure, and electrochemical performance of materials. researchgate.net For example, ML has been used to predict the discharge capacities of doped lithium-nickel-cobalt-manganese oxide cathode materials for lithium-ion batteries. acs.orgresearchgate.net By identifying the key features that govern performance, ML can guide the design of new materials with improved properties. nih.gov

In electrochemical sensing, ML algorithms can be used to optimize sensor design and improve the accuracy and reliability of measurements. nih.govacs.org For instance, an ML-powered electrochemical sensor for creatinine (B1669602) detection was developed using a dual-metal cobalt-copper electrode. acs.org The ML model helped to analyze the voltametric current responses and improve the sensor's selectivity and sensitivity. nih.gov Similarly, ML has been applied to the systematic design and optimization of cobalt-based electrocatalysts for the oxygen evolution reaction, leading to enhanced performance. nih.gov

The integration of ML with high-throughput computational screening and automated experiments holds great promise for accelerating the development of advanced cobalt-containing materials for a wide range of applications. e-conversion.de

Advanced Materials Science and Engineering Applications Involving Cobaltous Potassium Sulfate

Role as Precursor in the Synthesis of Functional Inorganic Materials (e.g., Co₃O₄ Nanostructures)

Cobaltous potassium sulfate (B86663) is a significant precursor in the fabrication of functional inorganic materials, most notably cobalt oxide (Co₃O₄) nanostructures. The choice of the cobalt salt anion, such as sulfate, plays a crucial role in determining the morphology and subsequent properties of the synthesized nanomaterial. researchgate.netdntb.gov.ua

In the low-temperature aqueous chemical growth method, different cobalt precursors, including acetate, nitrate (B79036), chloride, and sulfate, yield Co₃O₄ nanostructures with distinct morphologies. researchgate.net For instance, when cobalt sulfate is used in conjunction with urea (B33335) in a hydrothermal synthesis process, it has been observed to influence the growth pattern of Co₃O₄, resulting in the formation of nanosheet-like structures. dntb.gov.ua This is attributed to the sulfate anion suppressing the growth along a specific crystallographic plane. dntb.gov.ua

The morphology of these nanostructures is intrinsically linked to their performance in various applications, particularly in electrocatalysis. While Co₃O₄ nanostructures derived from chloride precursors have shown superior performance for both oxygen evolution reaction (OER) and hydrogen evolution reaction (HER), those synthesized from cobalt sulfate have been found to be less active in these specific electrocatalytic applications. researchgate.netmdpi.com Nevertheless, the ability to tune the morphology by selecting a specific precursor like cobaltous potassium sulfate is a key advantage in the rational design of functional materials.

A study on the synthesis of phosphorus and sulfur co-doped cobaltous oxide (P/S-CoO) utilized potassium sulfate as the inorganic source of sulfur. aps.org This process involved the high-temperature calcination of a cobalt-triphenyl phosphine (B1218219) complex mixed with K₂SO₄. The resulting P/S-CoO material demonstrated significantly enhanced oxygen evolution activity compared to pristine CoO, showcasing how this compound can be a key ingredient in creating advanced catalytic materials. aps.org

Development of Doped and Mixed Crystal Systems Based on this compound

The ability of this compound to form doped and mixed crystal systems is another area of significant research, leading to materials with tailored optical and electrical properties. These crystals belong to the family of Tutton's salts, which have the general formula M'₂M(XO₄)₂·6H₂O.

Mixed crystals of potassium cobalt nickel sulfate hexahydrate, with the formula K₂CoₓNi₁₋ₓ(SO₄)₂·6H₂O, have been successfully grown using the slow evaporation method, yielding crystals of good optical quality. nih.gov These crystals are isomorphous, meaning they have the same crystal structure, which allows for the substitution of cobalt for nickel ions across a range of compositions.

The primary interest in these mixed crystals lies in their application as optical filters, particularly in the ultraviolet (UV) spectrum. nih.govaps.orgdtu.dk Crystals of nickel sulfate hexahydrate are effective UV filters but have an unwanted transmission band in the visible green region of the spectrum. Conversely, cobalt sulfate hexahydrate crystals have a parasitic transmission band in the red region. dtu.dk By creating mixed crystals, the parasitic bandwidths of the individual components can be mutually suppressed. This results in an optical filter with improved efficiency for "solar-blind" technology, which operates in the 250–280 nm range. dtu.dk

The optical transmission of K₂CoₓNi₁₋ₓ(SO₄)₂·6H₂O crystals can reach over 80% in the 190–390 nm wavelength range. nih.gov Spectroscopic analysis, such as Raman spectroscopy, helps in identifying the vibrational modes of the sulfate ions (SO₄²⁻), water molecules (H₂O), and the octahedral coordination complexes of nickel and cobalt, [Ni(H₂O)₆]²⁺ and [Co(H₂O)₆]²⁺, confirming the incorporation of both cations into the crystal lattice. nih.gov

| Property | Description | Reference |

|---|---|---|

| Primary Application | UV Light Filters for "Solar-Blind" Technology | dtu.dk |

| Operating Wavelength | Transparent in the 250-280 nm range | dtu.dk |

| Transmittance | Can exceed 80% in the 190-390 nm range | nih.gov |

| Advantage of Mixed Crystal | Mutual suppression of parasitic transmission bands of individual Ni and Co salts | dtu.dk |

Picromerite (K₂Mg(SO₄)₂·6H₂O) is another Tutton salt that can be doped with cobalt to create materials with interesting electrical properties. Polycrystalline samples of K₂Mg₁₋ₓCoₓ(SO₄)₂·6H₂O have been synthesized, and their structural and electrical characteristics have been investigated. mdpi.com

X-ray diffraction studies confirm that the cobalt (Co²⁺) dopant can substitute the magnesium (Mg²⁺) ions within the picromerite crystal structure, leading to a slight increase in the lattice parameters. mdpi.com The study of the electrical properties of the anhydrous form, K₂Mg₁₋ₓCoₓ(SO₄)₂, using impedance spectroscopy has revealed that these materials exhibit a semiconductor ionic character. mdpi.com

A key finding is that the electrical conductivity increases as the cobalt dopant content increases. mdpi.com For instance, in one study, the conductivity was measured in the temperature range of 340–420°C. The movement of cations within the crystalline sites, influenced by thermal agitation, is the proposed conduction mechanism. mdpi.com These findings suggest that cobalt-doped picromerite materials could be potential candidates for applications such as electrodes in potassium-ion batteries. mdpi.com

| Property | Observation | Reference |

|---|---|---|

| Material Type | Semiconductor ionic character | mdpi.com |

| Effect of Co-doping | Conductivity increases with increasing cobalt content (x) | mdpi.com |

| Conduction Mechanism | Cation mobility in crystalline sites under thermal agitation | mdpi.com |

| Potential Application | Electrodes for potassium-ion batteries | mdpi.com |

Fabrication of Optical Filters and Optoelectronic Materials Utilizing this compound Properties

As detailed in section 9.2.1, this compound is a key component in the fabrication of advanced optical filters. The creation of mixed crystals, such as K₂CoₓNi₁₋ₓ(SO₄)₂·6H₂O, allows for the precise tuning of optical transmission properties. nih.govdtu.dk

The fabrication process typically involves growing these crystals from an aqueous solution by methods like slow evaporation. nih.gov The resulting crystals possess a unique combination of transparency in the desired UV range and strong absorption in the visible and near-infrared regions, making them ideal for "solar-blind" UV detectors. aps.orgdtu.dk These detectors are crucial in applications such as missile plume detection and flame sensing, where it is necessary to detect a weak UV signal against a bright background of solar radiation.

While the primary focus has been on passive optical filters, the semiconducting properties observed in doped Tutton's salts containing cobalt could pave the way for their use in active optoelectronic devices. Further research into the photoconductivity and other optoelectronic characteristics of these materials is an active area of investigation.

Catalytic Applications Beyond Electrocatalysis (e.g., Fischer-Tropsch Catalysts, Sulfate Radical Generation)

The catalytic activity of cobalt is well-established, and compounds derived from this compound are utilized in important industrial and environmental catalytic processes beyond electrocatalysis.

Fischer-Tropsch Catalysts: The Fischer-Tropsch (FT) synthesis is a process for producing liquid hydrocarbons from synthesis gas (a mixture of carbon monoxide and hydrogen). Cobalt-based catalysts are preferred for this process when the feedstock is natural gas, due to their high activity and selectivity towards long-chain paraffins. researchgate.net The performance of these catalysts is highly dependent on the size of the cobalt nanoparticles. Cobalt salts, including sulfates, serve as precursors in the preparation of these catalysts, typically through impregnation onto a support material like alumina (B75360) or silica. The decomposition of the cobalt precursor is a critical step in achieving high cobalt dispersion and, consequently, enhanced catalytic performance.

Sulfate Radical Generation: Cobalt ions are effective catalysts for activating peroxymonosulfate (B1194676) (commercially available as Oxone®) to generate sulfate radicals (SO₄•⁻). Sulfate radical-based advanced oxidation processes (SR-AOPs) are powerful methods for degrading persistent organic pollutants in water. The cobalt-mediated decomposition of peroxymonosulfate is an efficient way to produce these highly reactive radicals at room temperature. Studies have shown that this system can effectively degrade phenolic compounds and other contaminants. The counter-anion of the cobalt salt can influence the reaction, and cobaltous sulfate is one of the cobalt sources used in these applications. This catalytic system represents a promising technology for water remediation.

Q & A

Q. Methodological Approach

- Recrystallization : Multiple recrystallizations in deionized water remove soluble impurities (e.g., residual KCl or CoCl₂) .

- Gravimetric Analysis : Precipitation of sulfate as BaSO₄ (using barium chloride under acidic conditions) quantifies sulfate content with ≤0.2% error .

- Atomic Absorption Spectroscopy (AAS) : Direct measurement of K⁺ and Co²⁺ concentrations validates stoichiometric ratios .

Q. Contaminants & Mitigation

- Cobalt Hydroxide : Forms at pH >5. Use pH buffers (e.g., acetic acid) to stabilize acidic conditions .

- Alkali Metal Residues : Trace Na⁺ from reagents can co-crystallize. Pre-wash reagents with ethanol to reduce Na⁺ content .

- Hydrate Variants : Anhydrous forms may absorb moisture. Store products in desiccators with silica gel .

Advanced Strategy : Employ X-ray diffraction (XRD) to detect polymorphic impurities (e.g., monoclinic vs. orthorhombic phases) and refine synthesis protocols .

How should researchers approach contradictory reports on the thermal stability of this compound in the literature?

Data Contradiction Analysis

Discrepancies in decomposition temperatures (e.g., 708°C vs. 650°C) may arise from:

Q. Resolution Methodology :

Replicate experiments under inert (N₂) and oxidative (O₂) atmospheres.

Use thermogravimetric analysis (TGA) coupled with mass spectrometry to identify gaseous byproducts (e.g., SO₂ release) .

What methodologies are recommended for determining the sulfate content in this compound, and how do they compare in accuracy?

Q. Analytical Workflow

- Turbidimetric Method : Compare sample turbidity against a K₂SO₄ standard after adding BaCl₂ (USP 28 protocol, ±5% error) .

- Ion Chromatography : Higher precision (±0.1%) but requires expensive instrumentation .

Advanced Application : Pair turbidimetric screening with inductively coupled plasma optical emission spectroscopy (ICP-OES) for multi-ion validation .

What strategies can be employed to study the coordination chemistry of cobalt in this compound using spectroscopic techniques?

Q. Advanced Research Focus

- UV-Vis Spectroscopy : Detect d-d transitions of Co²⁺ in octahedral coordination (absorption bands at 510 nm and 620 nm) .

- Infrared (IR) Spectroscopy : Identify sulfate symmetric/asymmetric stretching modes (ν₃ ≈ 1100 cm⁻¹) and Co-O vibrations (450–500 cm⁻¹) .

- X-ray Absorption Spectroscopy (XAS) : Resolve local Co²⁺ geometry and ligand distances .

How can computational modeling be integrated with experimental data to predict the solubility behavior of this compound in mixed-solvent systems?

Q. Methodological Integration

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.